

Spectroscopic Data of 1,6-Dibromo-2-methoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,6-Dibromo-2-methoxynaphthalene
Cat. No.:	B3014816

[Get Quote](#)

Introduction

1,6-Dibromo-2-methoxynaphthalene is a substituted naphthalene derivative with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical structure, characterized by a naphthalene core functionalized with two bromine atoms and a methoxy group, gives rise to a unique spectroscopic profile. Accurate characterization of this compound is paramount for ensuring purity, verifying structure, and understanding its reactivity in subsequent chemical transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for **1,6-Dibromo-2-methoxynaphthalene**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important chemical entity. The data and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of **1,6-Dibromo-2-methoxynaphthalene** dictates the chemical

environment of each atom, which in turn governs its interaction with different forms of electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1: Chemical structure of **1,6-Dibromo-2-methoxynaphthalene** with atom numbering.

The following sections will detail the predicted and expected data from ^1H NMR, ^{13}C NMR, IR, and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[\[1\]](#)[\[2\]](#) It provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **1,6-Dibromo-2-methoxynaphthalene**, the ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.85	d	~8.5	1H	H-4
~7.65	d	~2.0	1H	H-5
~7.50	dd	~8.5, 2.0	1H	H-3
~7.40	d	~9.0	1H	H-8
~7.20	d	~9.0	1H	H-7
~3.95	s	-	3H	$-\text{OCH}_3$

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (7.0-8.0 ppm): The five aromatic protons appear in this downfield region due to the deshielding effect of the aromatic ring current.[3][4] The substitution pattern leads to a complex but interpretable set of signals. The ortho, meta, and para couplings between the protons on the naphthalene ring system will result in the predicted doublet and doublet of doublets splitting patterns.
- Methoxy Group (~3.95 ppm): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its upfield position relative to the aromatic protons is characteristic of protons on an oxygen-linked methyl group.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment. The spectrum for **1,6-Dibromo-2-methoxynaphthalene** is expected to show 11 distinct signals, one for each carbon atom.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-2
~135.0	C-8a
~132.0	C-4a
~130.0	C-4
~129.5	C-5
~129.0	C-7
~128.0	C-8
~125.0	C-3
~120.0	C-6
~115.0	C-1
~56.0	-OCH ₃

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ^{13}C NMR Spectrum:

- Aromatic Carbons (110-160 ppm): The ten carbons of the naphthalene ring system resonate in this region. The carbon attached to the electron-donating methoxy group (C-2) is expected to be the most deshielded. The carbons directly bonded to the electronegative bromine atoms (C-1 and C-6) will also have their chemical shifts significantly influenced.
- Methoxy Carbon (~56.0 ppm): The carbon of the methoxy group appears at a much higher field, which is typical for sp^3 hybridized carbons bonded to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100-3000	Medium-Weak	C-H Stretch	Aromatic
2950-2850	Medium	C-H Stretch	-OCH ₃
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl Ether
1100-1000	Medium	C-H in-plane bend	Aromatic
900-675	Strong	C-H out-of-plane bend	Aromatic
700-500	Medium-Strong	C-Br Stretch	Aryl Halide

Interpretation of the IR Spectrum:

- Aromatic C-H Stretch: The presence of the naphthalene ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹.[\[5\]](#)
- Aliphatic C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching in the methoxy group.
- Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic rings.[\[3\]](#)[\[5\]](#)
- C-O Stretch: A strong, prominent peak around 1250 cm⁻¹ is expected for the aryl ether C-O bond stretching.
- C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region of the spectrum, below 700 cm⁻¹.

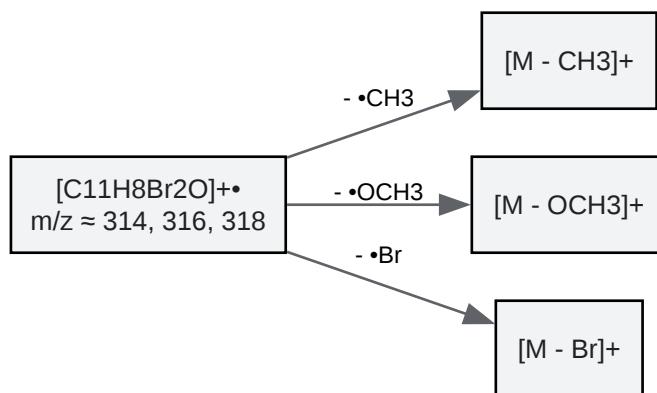
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[\[8\]](#)[\[9\]](#) It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

- Molecular Formula: $C_{11}H_8Br_2O$
- Molecular Weight: 315.99 g/mol
- Monoisotopic Mass: 313.8942 Da

Key Fragmentation Patterns:


The mass spectrum of **1,6-Dibromo-2-methoxynaphthalene** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. [8][9] This will result in a cluster of peaks for the molecular ion (M^+) at m/z values corresponding to the different combinations of these isotopes:

- M^+ : Contains two ^{79}Br atoms.
- $[M+2]^+$: Contains one ^{79}Br and one ^{81}Br atom.
- $[M+4]^+$: Contains two ^{81}Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Expected Fragmentation Pathways:

- Loss of a methyl radical ($-\bullet CH_3$): $[M - 15]^+$
- Loss of a methoxy radical ($-\bullet OCH_3$): $[M - 31]^+$
- Loss of a bromine radical ($-\bullet Br$): $[M - 79]^+$ and $[M - 81]^+$
- Loss of HBr: $[M - 80]^+$ and $[M - 82]^+$

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 66996-59-6 (C₁₁H₈Br₂O) [pubchemlite.lcsb.uni.lu]
- 2. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. CASPRE [caspre.ca]
- 5. PROSPRE [prospre.ca]
- 6. Predict ¹H proton NMR spectra [nmrdb.org]
- 7. Predict ¹³C carbon NMR spectra [nmrdb.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CID 154247238 | C₅H₈Br₂O | CID 154247238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 1,6-Dibromo-2-methoxynaphthalene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3014816#spectroscopic-data-nmr-ir-ms-of-1-6-dibromo-2-methoxynaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com